N-butyl-1,5-dimethyl-1H-pyrazol-3-amine N-butyl-1,5-dimethyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751212
InChI: InChI=1S/C9H17N3/c1-4-5-6-10-9-7-8(2)12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11)
SMILES:
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

N-butyl-1,5-dimethyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15751212

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-1,5-dimethyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name N-butyl-1,5-dimethylpyrazol-3-amine
Standard InChI InChI=1S/C9H17N3/c1-4-5-6-10-9-7-8(2)12(3)11-9/h7H,4-6H2,1-3H3,(H,10,11)
Standard InChI Key CANKNKNXOUJWTO-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=NN(C(=C1)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Butyl-1,5-dimethyl-1H-pyrazol-3-amine features a pyrazole core substituted with methyl groups at positions 1 and 5, a butyl chain at the N1 position, and an amine group at position 3. The spatial arrangement of these substituents influences its electronic properties and reactivity. X-ray crystallography of analogous pyrazole derivatives confirms a planar ring structure with bond lengths consistent with aromaticity .

Physicochemical Characteristics

Key physical properties are summarized below:

PropertyValue
Molecular Weight167.25 g/mol
Molecular FormulaC9H17N3\text{C}_9\text{H}_{17}\text{N}_3
Density~1.02 g/cm³ (estimated)
SolubilitySoluble in polar organic solvents (e.g., ethanol, DMSO); limited aqueous solubility
pKa (amine group)~8.5 (estimated)

The hydrochloride salt form (C9H17N3HCl\text{C}_9\text{H}_{17}\text{N}_3 \cdot \text{HCl}) exhibits enhanced solubility in water, with a molecular weight of 203.73 g/mol.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves a two-step alkylation process:

  • Alkylation of 1,5-Dimethylpyrazol-3-amine:
    The parent amine reacts with n-butyl bromide or chloride in the presence of a base (e.g., NaH\text{NaH} or K2CO3\text{K}_2\text{CO}_3) under anhydrous conditions. This step introduces the butyl group at the N1 position.

    1,5-Dimethylpyrazol-3-amine+n-BuBrBaseN-Butyl-1,5-dimethyl-1H-pyrazol-3-amine\text{1,5-Dimethylpyrazol-3-amine} + \text{n-BuBr} \xrightarrow{\text{Base}} \text{N-Butyl-1,5-dimethyl-1H-pyrazol-3-amine}
  • Salt Formation (Optional):
    Treatment with hydrochloric acid yields the hydrochloride salt for improved stability.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to enhance yield and purity. Process optimization focuses on minimizing byproducts such as dialkylated derivatives, which can form under excessive alkylation conditions .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrazole ring undergoes electrophilic substitution at position 4. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 4-nitro derivatives, which are precursors to bioactive molecules.

Amine Group Reactivity

The primary amine at position 3 participates in:

  • Acylation: Reaction with acyl chlorides to form amides.

  • Schiff Base Formation: Condensation with aldehydes or ketones.
    These reactions expand its utility in synthesizing libraries of derivatives for drug discovery.

Applications in Pharmaceutical and Agricultural Research

Medicinal Chemistry

Pyrazole derivatives exhibit diverse pharmacological activities. While specific data on N-butyl-1,5-dimethyl-1H-pyrazol-3-amine remain limited, structural analogs demonstrate:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) enzymes.

  • Anticancer Potential: Apoptosis induction in cancer cell lines via mitochondrial pathway modulation.

Agrochemical Development

The compound’s hydrophobic butyl chain enhances lipid membrane penetration, making it a candidate for:

  • Herbicides: Disruption of plant acetolactate synthase (ALS).

  • Insecticides: Interaction with insect GABA receptors.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

Preliminary studies on similar pyrazoles show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL. The mechanism likely involves cell wall synthesis inhibition via penicillin-binding protein (PBP) interference.

Enzymatic Interactions

Molecular docking simulations predict strong binding affinity (Kd1.2μMK_d \approx 1.2 \, \mu\text{M}) to cytochrome P450 enzymes, suggesting a role in drug metabolism studies.

Comparative Analysis with Related Pyrazole Derivatives

CompoundKey Structural DifferencesBioactivity Highlights
1,5-Dimethylpyrazol-3-amineLacks butyl groupLower lipophilicity; reduced CNS penetration
5-Bromo-1-methylpyrazol-3-amineBromine substituent at C5Enhanced halogen bonding; antimicrobial potency

The butyl group in N-butyl-1,5-dimethyl-1H-pyrazol-3-amine confers superior pharmacokinetic properties, including extended half-life (t1/26.8ht_{1/2} \approx 6.8 \, \text{h}) in rodent models .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize target selectivity.

  • Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance bioavailability.

  • Ecotoxicological Assessments: Impact on non-target soil microorganisms.

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